molecular formula C14H21N B2498355 4-(N,N-Dipropylamino)styrene CAS No. 1190890-57-3

4-(N,N-Dipropylamino)styrene

Cat. No.: B2498355
CAS No.: 1190890-57-3
M. Wt: 203.329
InChI Key: NHDPXEYMQKJJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Dipropylamino)styrene is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a dipropylamino group attached to the para position of the styrene molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N,N-Dipropylamino)styrene typically involves the reaction of 4-bromostyrene with dipropylamine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of high-throughput screening techniques can also optimize the reaction parameters, such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 4-(N,N-Dipropylamino)styrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.

    Reduction: Reduction reactions can convert the dipropylamino group to a primary amine.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(N,N-Dipropylamino)styrene has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of functional polymers and copolymers, which have applications in materials science and nanotechnology.

    Biology: The compound can be used as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty polymers with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 4-(N,N-Dipropylamino)styrene involves the interaction of the dipropylamino group with various molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The presence of the dipropylamino group also enhances the electron density of the aromatic ring, making it more reactive towards electrophilic substitution reactions.

Comparison with Similar Compounds

  • 4-(N,N-Dimethylamino)styrene
  • 4-(N,N-Diethylamino)styrene
  • 4-(N,N-Diphenylamino)styrene

Comparison: 4-(N,N-Dipropylamino)styrene is unique due to the presence of the dipropylamino group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the longer alkyl chains in the dipropylamino group result in increased hydrophobicity and altered reactivity. This makes this compound particularly useful in the synthesis of polymers with specific characteristics, such as enhanced thermal stability and mechanical strength.

Properties

IUPAC Name

4-ethenyl-N,N-dipropylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-4-11-15(12-5-2)14-9-7-13(6-3)8-10-14/h6-10H,3-5,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDPXEYMQKJJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190890-57-3
Record name 4-ethenyl-N,N-dipropylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.